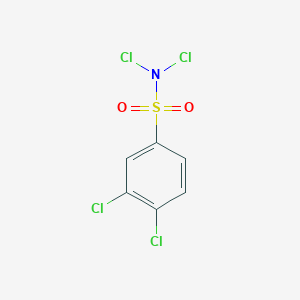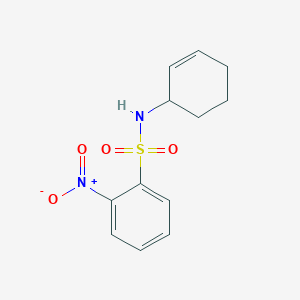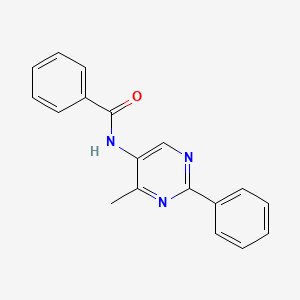
N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyrimidine ring substituted with a methyl and phenyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
科学研究应用
N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
作用机制
The mechanism of action of N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to and inhibits the signaling pathways that bacteria use for communication and biofilm formation. This disruption can prevent bacterial colonization and resistance .
相似化合物的比较
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds also exhibit quorum sensing inhibitory activity and have been studied for their potential antimicrobial properties.
N-4-fluoro-pyrazol-5-yl-benzamide: This compound has been evaluated for its antifungal activity and potential as a succinate dehydrogenase inhibitor.
N-4-chloro-pyrazol-5-yl-benzamide: Similar to the fluoro derivative, this compound has shown promising antifungal properties.
Uniqueness
N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide stands out due to its specific structural features and its potential as a quorum sensing inhibitor. Its unique combination of a pyrimidine ring and benzamide moiety contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
649746-01-0 |
|---|---|
分子式 |
C18H15N3O |
分子量 |
289.3 g/mol |
IUPAC 名称 |
N-(4-methyl-2-phenylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C18H15N3O/c1-13-16(21-18(22)15-10-6-3-7-11-15)12-19-17(20-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,21,22) |
InChI 键 |
XIIIOVPCUZVRLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[3-(Hexyloxy)-4-(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12600648.png)
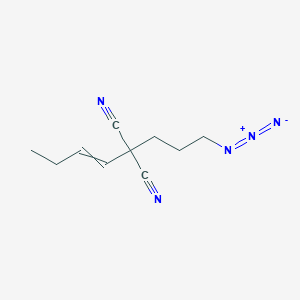
![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)
![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)
![3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile](/img/structure/B12600675.png)
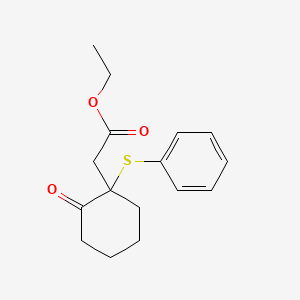
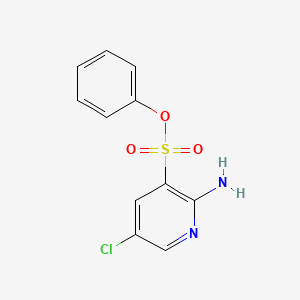
![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)



